molecular formula C9H9NO2 B156297 (5S,6S)-5,6-dihydroquinoline-5,6-diol CAS No. 130536-38-8

(5S,6S)-5,6-dihydroquinoline-5,6-diol

Cat. No.: B156297
CAS No.: 130536-38-8
M. Wt: 163.17 g/mol
InChI Key: RXMLUIZBBRMXFQ-IUCAKERBSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants, conditions, catalysts, and yield of the reaction .


Molecular Structure Analysis

This involves understanding the molecular geometry, bond lengths and angles, and electronic structure of the compound .


Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reactions .


Physical and Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Mechanism of Action

If the compound is a drug, this involves understanding how it interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that require further investigation .

Properties

IUPAC Name

(5S,6S)-5,6-dihydroquinoline-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,8-9,11-12H/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMLUIZBBRMXFQ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(C2O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C[C@@H]([C@H]2O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926788
Record name 5,6-Dihydroquinoline-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84244-15-5, 130536-38-8
Record name 5,6-Quinolinediol, 5,6-dihydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S,6S)-5,6-Dihydroquinoline-5,6-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130536388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydroquinoline-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,6S)-5,6-DIHYDROQUINOLINE-5,6-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLD598PLY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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